molecular formula C7H13NO3S B1295522 L-Cysteine, N-acetyl-, ethyl ester CAS No. 59587-09-6

L-Cysteine, N-acetyl-, ethyl ester

Cat. No. B1295522
CAS RN: 59587-09-6
M. Wt: 191.25 g/mol
InChI Key: MSMRAGNKRYVTCX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-L-Cysteine ethyl ester is an esterified form of N-acetyl-L-cysteine (NAC). It has enhanced cell permeability in isolated perfused rat liver compared to NAC . N-acetyl-L-Cysteine ethyl ester (1 mM) prevents tert-butyl hydroperoxide-induced formation of methemoglobin in isolated human red blood cells .


Chemical Reactions Analysis

N-acetyl-L-cysteine ethyl ester is involved in the reduction of Cu (II)-ligand complexes to chromophoric Cu (I)-ligand complexes .

Mechanism of Action

N-acetyl-L-cysteine ethyl ester (NACET) possesses more favorable pharmacokinetic properties than NAC itself, both in terms of cellular permeability and bioavailability in vivo, where it is able to cross the blood-brain barrier, and as a glutathione (GSH) enhancer in human primary endothelial cells . It is also known that NACET, but not NAC, pretreatment predisposes RPE cells to oxidative stress resistance and increases the intracellular reduced glutathione (GSH) pool available to act as natural antioxidant defense .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge . Ensure adequate ventilation. Avoid dust formation. Avoid contact with skin, eyes or clothing. Avoid release to the environment .

Future Directions

N-acetyl-L-cysteine ethyl ester (NACET) possesses more favorable pharmacokinetic properties than NAC itself, both in terms of cellular permeability and bioavailability in vivo, where it is able to cross the blood-brain barrier, and as a glutathione (GSH) enhancer in human primary endothelial cells . Even if experiments in AMD animal models are still needed, our data suggest that NACET may play an important role in preventing and treating retinal diseases associated with oxidative stress, and may represent a valid and more efficient alternative to NAC in therapeutic protocols in which NAC has already shown promising results .

properties

IUPAC Name

ethyl (2R)-2-acetamido-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMRAGNKRYVTCX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CS)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208249
Record name L-Cysteine, N-acetyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-ethyl 2-acetamido-3-mercaptopropanoate

CAS RN

59587-09-6
Record name N-Acetylcysteine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, N-acetyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetylcysteine ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8ACS9ZPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Cysteine, N-acetyl-, ethyl ester
Reactant of Route 2
Reactant of Route 2
L-Cysteine, N-acetyl-, ethyl ester
Reactant of Route 3
Reactant of Route 3
L-Cysteine, N-acetyl-, ethyl ester
Reactant of Route 4
Reactant of Route 4
L-Cysteine, N-acetyl-, ethyl ester
Reactant of Route 5
Reactant of Route 5
L-Cysteine, N-acetyl-, ethyl ester
Reactant of Route 6
Reactant of Route 6
L-Cysteine, N-acetyl-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.